molecular formula C10H13NO B1675841 3-(pyrrolidin-1-yl)phenol CAS No. 25912-16-7

3-(pyrrolidin-1-yl)phenol

Cat. No. B1675841
Key on ui cas rn: 25912-16-7
M. Wt: 163.22 g/mol
InChI Key: BMTDPXOFINIBGC-UHFFFAOYSA-N
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Patent
US07365085B2

Procedure details

To a stirring solution of 1-(3-methoxy-phenyl)-pyrrolidine (354 mg, 2 mmol) in dichloromethane (30 ml) at 0° C. was added BBr3 (4.0 ml, 4 mmol, 1 M solution in dichloromethane) in a dropwise fashion. The resulting solution was stirred over night at room temperature and then poured into ice water (30 ml). The aqueous mixture was extracted with dichloromethane (3×). The combine organic layers were washed with brine (1×), dried over sodium sulfate, and filtered. The dichloromethane filtrate was concentrated to afford the title compound as an oil (317 mg, 97%). MS(ES) m/e 164.2 ([M+H]+).
Quantity
354 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([N:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1.B(Br)(Br)Br>ClCCl>[N:9]1([C:5]2[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=2)[CH2:10][CH2:11][CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
354 mg
Type
reactant
Smiles
COC=1C=C(C=CC1)N1CCCC1
Name
Quantity
4 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
30 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with dichloromethane (3×)
WASH
Type
WASH
Details
The combine organic layers were washed with brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The dichloromethane filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 317 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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